2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-(Allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core:
Introduction of the Allylsulfanyl Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Types of Reactions:
Oxidation: The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the nitrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The allylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Allyl bromide, potassium carbonate, DMF.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced nitrogen derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug design due to its ability to interact with biological targets.
- Investigated for antimicrobial and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the structure can form coordination complexes with metal ions, influencing biological pathways. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological activity through covalent modification of biomolecules.
Comparison with Similar Compounds
2-(Methylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but with a methylsulfanyl group instead of an allylsulfanyl group.
2-(Allylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Lacks the 9-methyl group.
Uniqueness:
- The presence of both the allylsulfanyl and 9-methyl groups in 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one provides unique steric and electronic properties, enhancing its reactivity and potential applications compared to similar compounds.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
9-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-3-7-16-10-12-9-8(2)5-4-6-14(9)11(15)13-10/h3-6H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPSHKBDYWBWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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